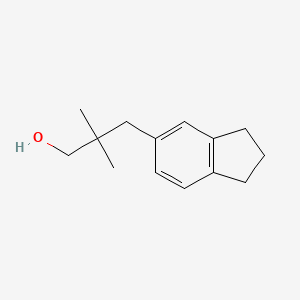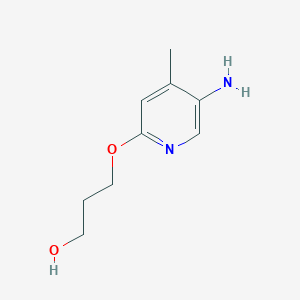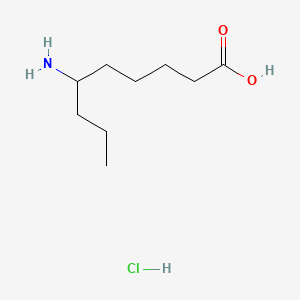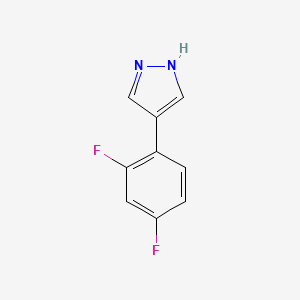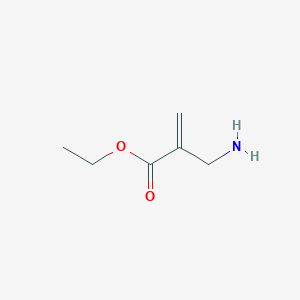
Ethyl 2-(aminomethyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(aminomethyl)acrylate is an organic compound that belongs to the class of acrylates. It is a β-amino acid ester carrying a conjugated vinylidene group at the α-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(aminomethyl)acrylate can be synthesized through radical polymerization. The polymerization involves an ester–amide exchange reaction between the amino pendants of the polymer and an ester group of the monomer . This process results in the formation of acrylamide-bearing units in the polymer structure.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of specialized reactors and controlled conditions to ensure the purity and yield of the product. The process may include steps such as purification, distillation, and stabilization to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(aminomethyl)acrylate undergoes various chemical reactions, including:
Polymerization: The compound can be polymerized to form pH/temperature-responsive materials.
Ester–Amide Exchange: This reaction occurs between the amino pendants of the polymer and an ester group of the monomer.
Conjugate Substitution: The compound can participate in conjugate substitution reactions with nucleophiles such as amines, thiols, phenols, enols, and carboxylic acids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include radical initiators for polymerization and various nucleophiles for conjugate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include polymers with acrylamide-bearing units and various substituted acrylates depending on the nucleophiles used in conjugate substitution reactions .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(aminomethyl)acrylate has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of pH/temperature-responsive polymers.
Materials Science: Employed in the development of functional materials with specific properties such as responsiveness to environmental stimuli.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of ethyl 2-(aminomethyl)acrylate involves its ability to undergo polymerization and conjugate substitution reactions. The polymerization process includes an ester–amide exchange reaction, resulting in the formation of acrylamide-bearing units in the polymer . The conjugate substitution reactions occur through nucleophilic addition to the vinylidene group, followed by rearrangement and elimination of the leaving group .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(aminomethyl)acrylate can be compared with other similar compounds such as:
Methyl acrylate: A simpler ester of acrylic acid, commonly used in polymer synthesis.
Ethyl acrylate: Another ester of acrylic acid, used in the production of polymers and copolymers.
α-(Chloromethyl)acrylate: Known for its reactivity in conjugate substitution reactions.
This compound is unique due to its β-amino acid ester structure and its ability to form pH/temperature-responsive polymers .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
ethyl 2-(aminomethyl)prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)5(2)4-7/h2-4,7H2,1H3 |
InChI-Schlüssel |
GBQSDNHTUWTEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


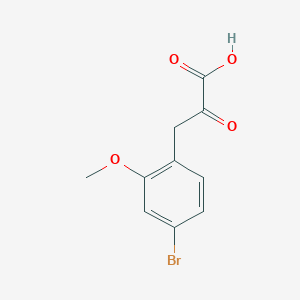
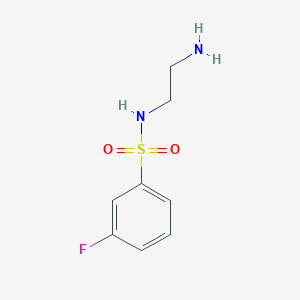
![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)
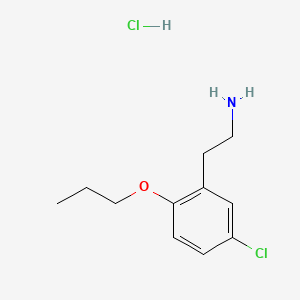


![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
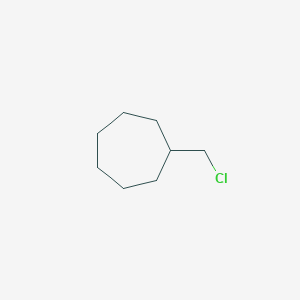
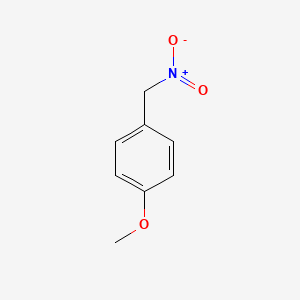
![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)
